Cas no 469873-02-7 ((2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide)

(2E)-2-Cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound featuring a conjugated enamide structure with cyano and thiophene substituents. Its molecular architecture, incorporating an acetamidophenyl group and a thiophene ring, suggests potential utility in pharmaceutical and materials science applications. The compound's α,β-unsaturated carbonyl moiety and electron-withdrawing cyano group may enhance reactivity in Michael addition or cyclization reactions. The presence of the thiophene heterocycle could contribute to π-conjugation, making it of interest in optoelectronic research. Its well-defined structure allows for precise modification, facilitating studies in structure-activity relationships or polymer development. The compound's purity and stability under standard conditions support its use in controlled synthetic processes.
(2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide structure
469873-02-7 structure
Product Name:(2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide
CAS No:469873-02-7
MF:C16H13N3O2S
MW:311.358321905136
CID:6256049
PubChem ID:730890
Update Time:2025-10-15

(2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide
    • AKOS002186905
    • MFCD02364565
    • 469873-02-7
    • (E)-N-(4-acetamidophenyl)-2-cyano-3-(thiophen-2-yl)acrylamide
    • (E)-N-(4-acetamidophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
    • F0889-0193
    • (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide
    • Inchi: 1S/C16H13N3O2S/c1-11(20)18-13-4-6-14(7-5-13)19-16(21)12(10-17)9-15-3-2-8-22-15/h2-9H,1H3,(H,18,20)(H,19,21)/b12-9+
    • InChI Key: SQVFWXCAJMVQRY-FMIVXFBMSA-N
    • SMILES: S1C=CC=C1/C=C(\C#N)/C(NC1C=CC(=CC=1)NC(C)=O)=O

Computed Properties

  • Exact Mass: 311.07284784g/mol
  • Monoisotopic Mass: 311.07284784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 110Ų

(2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

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Additional information on (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide

Recent Advances in the Study of (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 469873-02-7)

The compound (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 469873-02-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique α,β-unsaturated carbonyl scaffold, has been investigated for its biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have explored its synthesis, structural modifications, and pharmacological properties, shedding light on its mechanism of action and potential as a lead compound for drug development.

One of the key findings in recent research is the compound's ability to selectively inhibit specific protein kinases involved in inflammatory pathways. In vitro studies have demonstrated that (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide exhibits potent inhibitory activity against kinases such as JAK2 and IRAK4, which are critical mediators of cytokine signaling. These findings suggest its potential utility in treating inflammatory diseases, including rheumatoid arthritis and psoriasis. Furthermore, molecular docking studies have provided insights into the binding interactions between the compound and its kinase targets, highlighting the importance of the cyano and thiophene moieties for optimal activity.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and metabolic stability. Studies using liver microsomes and plasma stability assays have revealed that (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide exhibits moderate metabolic stability, with a half-life that could be optimized through structural modifications. Researchers have also identified potential metabolites, which could inform future drug design efforts to enhance bioavailability and reduce toxicity. These findings underscore the compound's promise as a scaffold for further medicinal chemistry optimization.

Another area of interest is the compound's potential application in oncology. Preliminary studies have indicated that (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide may exhibit antiproliferative effects against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. For instance, in breast cancer models, the compound has shown efficacy in inhibiting cell proliferation and inducing apoptosis. These results, while still in the early stages, suggest that further exploration of its anticancer mechanisms could yield valuable insights for targeted therapy development.

Despite these promising findings, challenges remain in the development of (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide as a therapeutic agent. Issues such as solubility, selectivity, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on synthesizing analogs with improved physicochemical properties while maintaining or enhancing biological activity. These studies have identified key structural features that contribute to the compound's efficacy, paving the way for the design of next-generation derivatives.

In conclusion, (2E)-2-cyano-N-(4-acetamidophenyl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 469873-02-7) represents a promising candidate for further investigation in chemical biology and drug discovery. Its dual potential as a kinase inhibitor and anti-inflammatory agent, coupled with its modifiable scaffold, makes it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should focus on optimizing its pharmacokinetic properties, elucidating its in vivo efficacy, and exploring its potential in combination therapies. As the field advances, this compound may serve as a cornerstone for the development of targeted treatments for inflammatory and oncological disorders.

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